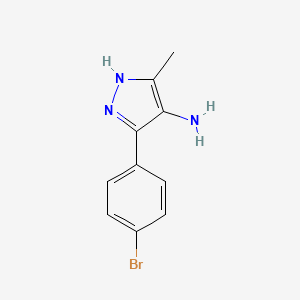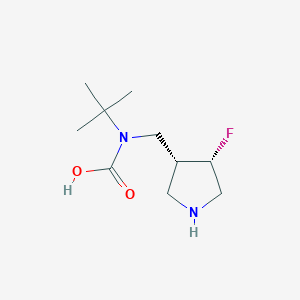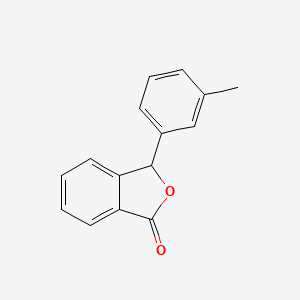
2,3,5,6-Tetrachloro-4-mercaptobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrachloro-4-mercaptobenzonitrile is an organic compound with the molecular formula C₇HCl₄NS and a molecular weight of 272.97 g/mol . This compound is characterized by the presence of four chlorine atoms, a mercapto group (-SH), and a nitrile group (-CN) attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrachloro-4-mercaptobenzonitrile typically involves the chlorination of benzonitrile derivatives. One common method includes the chlorination of 4-mercaptobenzonitrile using chlorine gas in the presence of a catalyst such as iodine or ferric chloride . The reaction is carried out in a solvent like carbon tetrachloride at temperatures ranging from 50°C to 55°C . The yield of the product can be optimized by controlling the reaction conditions and the amount of chlorine gas used.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process. Additionally, industrial production methods may incorporate purification steps such as recrystallization or distillation to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrachloro-4-mercaptobenzonitrile undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peroxyacetic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Amines.
Substitution: Hydroxylated, aminated, or alkylated derivatives.
Scientific Research Applications
2,3,5,6-Tetrachloro-4-mercaptobenzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrachloro-4-mercaptobenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the nitrile group can interact with nucleophilic sites in biological molecules, affecting their function . These interactions can result in various biological effects, including antimicrobial activity and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrachloropyridine: Similar structure but with a pyridine ring instead of a benzene ring.
2,3,5,6-Tetrachloro-4-methylbenzonitrile: Similar structure with a methyl group instead of a mercapto group.
2,3,5,6-Tetrachloro-4-nitrobenzonitrile: Similar structure with a nitro group instead of a mercapto group.
Uniqueness
2,3,5,6-Tetrachloro-4-mercaptobenzonitrile is unique due to the presence of both a mercapto group and a nitrile group on the same benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C7HCl4NS |
|---|---|
Molecular Weight |
273.0 g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-4-sulfanylbenzonitrile |
InChI |
InChI=1S/C7HCl4NS/c8-3-2(1-12)4(9)6(11)7(13)5(3)10/h13H |
InChI Key |
WIMSRYVPKFIZPM-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)Cl)S)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ylthio)-1H-1,2,4-triazole](/img/structure/B12878768.png)

![(1R,2R)-2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)cyclopentanol](/img/structure/B12878786.png)






![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B12878839.png)

![6-Fluoro-2-(furan-2-yl)benzo[d]thiazole](/img/structure/B12878846.png)
![2-Bromodibenzo[b,d]furan-4-carbonitrile](/img/structure/B12878850.png)
![6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12878858.png)
